2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile
CAS No.: 339110-61-1
Cat. No.: VC4159474
Molecular Formula: C16H14ClN7
Molecular Weight: 339.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339110-61-1 |
|---|---|
| Molecular Formula | C16H14ClN7 |
| Molecular Weight | 339.79 |
| IUPAC Name | 2-amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile |
| Standard InChI | InChI=1S/C16H14ClN7/c17-13-2-1-3-14(21-13)23-4-6-24(7-5-23)16-12(10-19)8-11(9-18)15(20)22-16/h1-3,8H,4-7H2,(H2,20,22) |
| Standard InChI Key | LUXHROLGPZZXIX-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC(=CC=C2)Cl)C3=C(C=C(C(=N3)N)C#N)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile possesses the molecular formula C₁₆H₁₄ClN₇ and a molecular weight of 339.79 g/mol. Its IUPAC name systematically denotes the substitution pattern: a pyridine core substituted at positions 2 (amino), 3 and 5 (cyano), and 6 (piperazinyl-linked 6-chloropyridyl).
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 339110-61-1 |
| Molecular Formula | C₁₆H₁₄ClN₇ |
| Molecular Weight | 339.79 g/mol |
| IUPAC Name | 2-amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile |
| SMILES Notation | C1CN(CCN1C2=NC(=CC=C2)Cl)C3=C(C=C(C(=N3)N)C#N)C#N |
Synthesis and Manufacturing Approaches
Multi-Step Synthetic Pathways
Synthesis typically involves sequential functionalization of a pyridine precursor. A generalized route includes:
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Core Formation: Condensation of malononitrile with aldehydes under basic conditions to construct the 3,5-dicarbonitrile pyridine backbone .
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Amination: Introduction of the amino group at position 2 via nucleophilic substitution or reductive amination.
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Piperazine Coupling: Mitsunobu or Buchwald-Hartwig coupling to attach the 4-(6-chloropyridin-2-yl)piperazine moiety .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | Diethylamine, EtOH, RT, 12 h | 78% | |
| 2 | NH₃/MeOH, 60°C, 6 h | 65% | |
| 3 | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C, 24 h | 52% |
Green Chemistry Innovations
Recent advances emphasize solvent-free mechanochemical synthesis or catalytic protocols using diethylamine to minimize waste. These methods achieve atom economies exceeding 85%, aligning with sustainable chemistry principles .
Physicochemical Properties and Characterization
Spectroscopic Profiling
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NMR: ¹H NMR (DMSO-d₆) displays signals at δ 8.2 (pyridine-H), 6.8 (chloropyridyl-H), and 3.5 ppm (piperazine-CH₂).
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MS: ESI-MS shows a molecular ion peak at m/z 340.1 [M+H]⁺, consistent with the molecular formula .
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IR: Stretching vibrations at 2220 cm⁻¹ (C≡N), 1600 cm⁻¹ (C=N), and 3350 cm⁻¹ (N-H) confirm functional groups .
Solubility and Stability
Preliminary data indicate limited aqueous solubility (<0.1 mg/mL), necessitating DMSO or DMF for biological assays. The compound exhibits stability under inert atmospheres but undergoes hydrolysis in acidic media, degrading the cyano groups.
Biological Activity and Mechanism of Action
Kinase Inhibition
Molecular docking studies predict strong binding to ATP pockets of cyclin-dependent kinases (CDKs) and VEGFR-2, with computed Ki values <50 nM. The piperazine linker facilitates hydrogen bonding with Asp86 and Lys33 residues, while the chloropyridyl group engages in hydrophobic interactions .
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the chloropyridyl group with fluorinated analogs improves metabolic stability.
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Prodrug Design: Esterification of the amino group enhances oral bioavailability in rodent models (AUC₀–₂₄ = 450 ng·h/mL) .
Patent Landscape
Over 15 patents since 2020 claim derivatives of this scaffold for treating oncology and neurodegenerative disorders, underscoring its industrial relevance .
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